1-(p-Nitrobenzoyl)aziridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
19614-29-0 |
|---|---|
Molecular Formula |
C9H8N2O3 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
aziridin-1-yl-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C9H8N2O3/c12-9(10-5-6-10)7-1-3-8(4-2-7)11(13)14/h1-4H,5-6H2 |
InChI Key |
WUTHXPCLBWBKMP-UHFFFAOYSA-N |
SMILES |
C1CN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1CN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Other CAS No. |
19614-29-0 |
Synonyms |
1-(p-Nitrobenzoyl)aziridine |
Origin of Product |
United States |
Chemical Transformations and Reactivity Patterns of 1 P Nitrobenzoyl Aziridine
Nucleophilic Ring-Opening Reactions of the Aziridine (B145994) Core
The high ring strain and the polarization induced by the N-acyl group make 1-(p-nitrobenzoyl)aziridine an excellent substrate for nucleophilic ring-opening reactions. This process serves as a powerful method for the stereoselective and regioselective synthesis of functionalized amine derivatives.
Regioselectivity and Stereochemical Control in Nucleophilic Attack
The ring-opening of N-acylaziridines is governed by principles similar to those of epoxides. The p-nitrobenzoyl group activates the aziridine, facilitating cleavage of the C-N bonds. The regioselectivity of the nucleophilic attack depends on the substitution pattern of the aziridine ring and the reaction conditions.
Regioselectivity: In asymmetrically substituted N-acylaziridines, nucleophilic attack generally occurs at the less sterically hindered carbon atom. This preference is characteristic of an SN2-type mechanism, where steric accessibility is a primary determinant of the reaction pathway. For instance, computational studies on related N-benzoyl-2-methylaziridines confirm that nucleophilic attack by phosphines preferentially occurs at the less substituted C3 carbon nih.gov.
Stereochemistry: The ring-opening of aziridines by nucleophiles is typically a stereospecific process. The reaction proceeds via an SN2 mechanism, resulting in the inversion of the stereochemical configuration at the carbon center that is attacked by the nucleophile. This stereochemical control is crucial in asymmetric synthesis, allowing for the creation of specific stereoisomers of amino compounds.
Intermolecular Additions with Diverse Nucleophiles (e.g., Indoles, Phosphines, Silyl (B83357) Reagents)
The activated nature of this compound allows for reactions with a wide array of nucleophiles, leading to the formation of diverse molecular scaffolds.
Indoles: Indoles can act as carbon nucleophiles, attacking the aziridine ring to form β-indolyl-ethyl-amine derivatives, which are precursors to tryptamines. While the direct reaction of this compound with indole (B1671886) is a plausible transformation, studies often focus on related systems like N-tosyl or N-Boc vinyl aziridines, which react with indoles in the presence of a catalyst to yield N-alkylated indole products nih.gov. The reaction of indole derivatives with N-tosylvinylaziridine has also been shown to proceed efficiently on a silica (B1680970) surface elsevierpure.com. The general principle involves the nucleophilic attack from the C3 position of the indole onto one of the aziridine carbons nih.gov.
Phosphines: Electron-rich phosphines are effective nucleophiles that can initiate reactions with N-acylaziridines. However, rather than forming stable addition products, the interaction of phosphines with this compound derivatives typically leads to a catalytic rearrangement known as the Heine reaction (see section 3.2.1). The process is believed to initiate with a nucleophilic attack of the phosphine (B1218219) on an aziridine carbon, forming a zwitterionic phosphonium (B103445) intermediate which then facilitates the rearrangement to an oxazoline (B21484) nih.govresearchgate.net. While phosphines can promote the ring-opening of aziridines, their primary role in this context is catalytic rather than stoichiometric addition nih.gov.
Silyl Reagents: Silylated nucleophiles are effective for the ring-opening of aziridines. Reagents like trimethylsilyl (B98337) iodide (TMSI) or trimethylsilyl azide (B81097) (TMSN3) react under Lewis acid catalysis. The silyl group coordinates to the aziridine nitrogen, further activating the ring towards nucleophilic attack by the associated anion (iodide or azide). This provides a mild and efficient route to β-iodo or β-azido amine derivatives, respectively.
Intramolecular Ring-Opening and Cyclization Processes
When a nucleophilic moiety is tethered to the aziridine ring, an intramolecular ring-opening reaction can occur, leading to the formation of new heterocyclic systems. This strategy is a powerful tool for constructing complex molecular architectures. Research has shown that aziridines can react with various tethered π-nucleophiles in intramolecular cyclizations to produce nitrogen-containing core structures researchgate.net. However, these reactions are highly dependent on the nature of the N-substituent, with activated aziridines sometimes being less suitable for these transformations compared to N-alkyl or N-aryl aziridines researchgate.net. Despite this, the principle remains a key synthetic strategy, enabling the formation of fused ring systems through carefully designed substrates.
Thermal and Catalyzed Rearrangement Pathways
Beyond ring-opening through the addition of external or internal nucleophiles, this compound and its derivatives undergo significant rearrangement reactions, most notably the Heine reaction, to form five-membered heterocyclic isomers.
The Heine Reaction: Conversion to Oxazolines
The Heine reaction is the characteristic isomerization of N-acylaziridines into 2-oxazolines. This rearrangement can be promoted by heat or, more commonly, by nucleophilic catalysts. For derivatives of this compound, this reaction provides a direct route to 2-(p-nitrophenyl)oxazolines acs.org. The reaction involves the cleavage of a C-N bond in the aziridine ring and the formation of a new C-O bond, with the acyl oxygen acting as the intramolecular nucleophile.
The efficiency and stereochemical outcome of the Heine reaction can be controlled through the use of specific catalysts.
Iodide-Catalysis: Nucleophilic catalysts such as sodium iodide (NaI) are highly effective in promoting the isomerization of this compound derivatives to oxazolines. The reaction proceeds via a stereospecific pathway. The iodide ion attacks one of the aziridine carbons in an SN2 fashion, leading to a ring-opened intermediate with inversion of configuration. This is followed by an intramolecular cyclization where the amide oxygen displaces the iodide, resulting in a second inversion of configuration. The net result is a retention of the original stereochemistry in the final oxazoline product. For example, trans-1-p-nitrobenzoyl-2,3-dimethylaziridine isomerizes exclusively to trans-2-p-nitrophenyl-4,5-dimethyl-2-oxazoline, and the cis-aziridine yields the cis-oxazoline.
| Starting Aziridine | Stereochemistry | Product Oxazoline | Stereochemistry | Yield (%) |
|---|---|---|---|---|
| 1-p-Nitrobenzoyl-2,3-dimethylaziridine | trans | 2-p-Nitrophenyl-4,5-dimethyl-2-oxazoline | trans | 96% |
| 1-p-Nitrobenzoyl-2,3-dimethylaziridine | cis | 2-p-Nitrophenyl-4,5-dimethyl-2-oxazoline | cis | - |
| 1-p-Nitrobenzoyl-2,3-diphenylaziridine | trans | 2-p-Nitrophenyl-4,5-diphenyl-2-oxazoline | trans | - |
| 1-p-Nitrobenzoyl-2,3-diphenylaziridine | cis | 2-p-Nitrophenyl-4,5-diphenyl-2-oxazoline | trans | - |
Data sourced from Heine et al. (1966).
Phosphine-Catalysis: Electron-rich phosphines also serve as efficient catalysts for the Heine reaction, enabling the rearrangement to occur under neutral conditions researchgate.net. Computational studies on the phosphine-catalyzed Heine reaction of N-benzoylaziridines indicate that the reaction initiates with a nucleophilic attack by the phosphine on a ring carbon, forming a zwitterionic intermediate. This is followed by intramolecular cyclization and elimination of the phosphine catalyst to yield the oxazoline product. The regioselectivity is kinetically controlled, favoring the formation of the 4-substituted oxazoline derivative when the aziridine is substituted at the C2 position nih.gov.
Thermal Rearrangements to Unsaturated Amides and Oxazolines
The thermolysis of N-acylaziridines, including this compound and its substituted analogues, can lead to the formation of two principal isomeric products: unsaturated amides and oxazolines. The distribution of these products is highly dependent on the substitution pattern of the aziridine ring and the reaction conditions.
The formation of these products can be understood through competing mechanistic pathways. Theoretical studies on substituted N-acyl-2,2-dimethylaziridines have elucidated the mechanisms governing these thermal rearrangements. One pathway involves a transition state where a hydrogen atom from a methyl group migrates to the oxygen of the amide group, resulting in the formation of an N-methallylamide. A second pathway proceeds via the attack of the amide oxygen on the tertiary carbon of the aziridine ring, leading to an oxazoline. A third potential pathway involves hydrogen migration from a secondary carbon to the amide oxygen, yielding a vinylamide. researchgate.net
While direct thermolysis of the parent this compound to an unsaturated amide is not extensively detailed, studies on its derivatives provide significant insights. For instance, the thermolysis of N-(p-nitrobenzoyl)-6-azabicyclo[3.1.0]hexane in toluene (B28343) results in a mixture of the corresponding oxazoline and an unsaturated amide. This outcome is attributed to competing steric and electronic factors that favor both a quasi-six-membered ring transition state leading to the amide and a four-membered ring transition state for oxazoline formation. researchgate.net In another example, heating N-p-nitrobenzoyl-2-benzylaziridine in toluene exclusively yields trans-(N-cinnamyl)-p-nitrobenzamide. The low polarity of the solvent is believed to favor an intramolecular mechanism involving a concerted cis-elimination of a proton followed by the opening of the aziridine ring. researchgate.net
The rearrangement to oxazolines is a well-documented reaction for this compound derivatives. For example, both cis- and trans-1-p-nitrobenzoyl-2,3-dimethylaziridine undergo iodide ion-catalyzed isomerization in acetone (B3395972) to yield the corresponding cis- and trans-2-p-nitrophenyl-4,5-dimethyl-2-oxazolines, respectively, in high yield. This demonstrates a stereospecific rearrangement pathway to the oxazoline products.
Table 1: Thermal Rearrangement Products of this compound Derivatives
| Reactant | Product(s) |
| N-(p-nitrobenzoyl)-6-azabicyclo[3.1.0]hexane | Mixture of oxazoline and unsaturated amide |
| N-p-nitrobenzoyl-2-benzylaziridine | trans-(N-cinnamyl)-p-nitrobenzamide |
| trans-1-p-Nitrobenzoyl-2,3-dimethylaziridine | trans-2-p-nitrophenyl-4,5-dimethyl-2-oxazoline |
| cis-1-p-Nitrobenzoyl-2,3-dimethylaziridine | cis-2-p-nitrophenyl-4,5-dimethyl-2-oxazoline |
Sigmatropic Rearrangements of Substituted Vinylaziridines
Vinylaziridines are known to undergo sigmatropic rearrangements, a class of pericyclic reactions, which provide a powerful tool for the synthesis of various nitrogen-containing heterocycles. The reactivity of 1-(p-nitrobenzoyl)-2-vinylaziridine and its substituted derivatives is a prime example of this chemical transformation.
The thermolysis of 1-(p-nitrobenzoyl)-2-vinylaziridine in toluene has been shown to yield 4-(p-nitrophenyl)-2,3-dihydro-1,3-oxazepine. researchgate.net This transformation is a notable example of a -sigmatropic rearrangement. The reaction proceeds through a concerted mechanism involving a cyclic transition state, leading to the formation of the seven-membered oxazepine ring. researchgate.netacs.org
Further research by Heine and colleagues provided a detailed investigation into the isomerizations of 1-(p-nitrobenzoyl)-2-vinylaziridine. Their work confirmed the thermal rearrangement to the corresponding 1,3-oxazepine derivative. This type of rearrangement is a general feature of N-aroyl- and N-acyl-2-vinylaziridines. The driving force for this reaction is the release of ring strain in the aziridine and the formation of a thermodynamically more stable seven-membered ring system.
While the parent 1-(p-nitrobenzoyl)-2-vinylaziridine rearranges to an oxazepine, substituted vinylaziridines can exhibit different reactivity. The substitution pattern on the vinyl group and the aziridine ring can influence the course of the sigmatropic rearrangement, potentially favoring other pericyclic processes or alternative reaction pathways. For instance, Lewis acid catalysis can promote a researchgate.net-sigmatropic rearrangement in vinyl aziridines, leading to the formation of 3-pyrrolines. nih.gov Although not specifically detailed for the 1-(p-nitrobenzoyl) derivative, this highlights the diverse reactivity that can be accessed by altering the reaction conditions.
The study of sigmatropic rearrangements in substituted vinylaziridines derived from this compound remains an area of interest for synthetic chemists, offering potential routes to complex nitrogen-containing heterocyclic scaffolds.
Table 2: Sigmatropic Rearrangement of 1-(p-Nitrobenzoyl)-2-vinylaziridine
| Reactant | Rearrangement Type | Product |
| 1-(p-Nitrobenzoyl)-2-vinylaziridine | -Sigmatropic | 4-(p-nitrophenyl)-2,3-dihydro-1,3-oxazepine |
Mechanistic Insights into the Reactivity of 1 P Nitrobenzoyl Aziridine
Detailed Reaction Mechanisms of Ring Opening
The cleavage of the strained C-N bonds in 1-(p-Nitrobenzoyl)aziridine is a key reaction pathway, providing access to a variety of functionalized amine derivatives. The mechanism of this process is highly dependent on the reaction conditions, particularly the nature of the nucleophile and the presence of acidic or catalytic promoters.
The ring-opening of activated aziridines, such as this compound, typically proceeds through a mechanism with significant SN2 (bimolecular nucleophilic substitution) character. The electron-withdrawing p-nitrobenzoyl group reduces the basicity of the aziridine (B145994) nitrogen, making protonation or coordination by a Lewis acid more facile. This activation enhances the electrophilicity of the ring carbons, rendering them susceptible to attack by nucleophiles.
In a typical SN2-type pathway, the nucleophile attacks one of the aziridine carbons, leading to a backside attack and inversion of stereochemistry if the carbon is chiral osaka-u.ac.jp. This concerted or near-concerted process involves the simultaneous formation of the new nucleophile-carbon bond and cleavage of the carbon-nitrogen bond. Studies on analogous N-activated aziridines have provided convincing evidence for this SN2 character. For instance, the ring-opening of chiral 2-aryl-N-tosylaziridines with alcohols in the presence of a Lewis acid yields nonracemic products, which strongly supports an SN2 pathway over an SN1 mechanism that would proceed through a planar, achiral carbocation intermediate iitk.ac.in. Similarly, nickel-catalyzed cross-coupling reactions with chiral aziridines have been shown to proceed with inversion of configuration, a hallmark of an SN2-type nucleophilic attack osaka-u.ac.jp.
While a pure SN1 mechanism involving a discrete and stable carbocation is generally disfavored, the transition state of the ring-opening can possess some SN1 character. This is particularly true for aziridines substituted with groups that can stabilize a positive charge (e.g., at a benzylic position). In such cases, the C-N bond may be significantly weakened and elongated in the transition state before the nucleophile fully binds, leading to a "loose" SN2 transition state with some carbocationic character. However, for unsubstituted or alkyl-substituted this compound, the mechanism is predominantly SN2-like.
Lewis acids play a crucial role in both activating the aziridine ring and controlling the regioselectivity of the nucleophilic attack. The Lewis acid can coordinate to either the nitrogen atom of the aziridine or, more commonly in N-acyl systems, to the carbonyl oxygen of the p-nitrobenzoyl group. Coordination to the carbonyl oxygen is often favored and effectively enhances the electron-withdrawing effect of the entire substituent, thereby increasing the electrophilicity of the aziridine ring carbons researchgate.net.
This activation is key to promoting the reaction under mild conditions. The regioselectivity of the subsequent nucleophilic attack—that is, which of the two ring carbons is attacked—is governed by a combination of steric and electronic factors frontiersin.org.
Electronic Effects : The coordinated Lewis acid polarizes the C-N bonds. If the aziridine is substituted, the attack will preferentially occur at the carbon that can better stabilize a partial positive charge in the transition state (e.g., a benzylic carbon).
Steric Effects : In the absence of strong electronic directing groups, the nucleophile will typically attack the less sterically hindered carbon atom, following a classic SN2 trajectory.
For an unsubstituted this compound, the two carbons are equivalent. However, for a substituted analogue, such as 2-methyl-1-(p-nitrobenzoyl)aziridine, the regiochemical outcome is a delicate balance. Lewis acid-catalyzed reactions of N-activated aziridines with electron-rich arenes have demonstrated excellent yields and high regioselectivity, affording 2,2-diaryl ethylamines via an SN2-type mechanism researchgate.net. The Lewis acid, by coordinating to the activating group, weakens the C-N bond and allows the arene to attack the adjacent carbon researchgate.net.
| Aziridine Substituent (at C2) | Nucleophile | Lewis Acid Catalyst | Major Attack Site | Controlling Factor |
|---|---|---|---|---|
| Phenyl | Methanol | Cu(OTf)2 | Benzylic Carbon (C2) | Electronic (stabilization of δ+) |
| Methyl | Indole (B1671886) | Sc(OTf)3 | Less-hindered Carbon (C3) | Steric |
| -COOEt | Sesamol | InCl3 | Carbonyl-adjacent Carbon (C2) | Electronic (activation) |
Mechanistic Aspects of Rearrangement Reactions
Beyond ring-opening, this compound can undergo various rearrangement reactions, often promoted by heat or catalysts, to form other heterocyclic structures.
When heated, N-acyl aziridines can isomerize to form five-membered heterocycles, typically 2-oxazolines. The mechanism of this thermal rearrangement has been subject to theoretical and experimental investigation. The process can be envisioned as proceeding through either a concerted pericyclic reaction or a stepwise mechanism involving a discrete intermediate.
Theoretical studies on N-acyl-2,2-dimethylaziridines suggest that the rearrangement can occur through different pathways, including the formation of oxazolines or unsaturated amides. The formation of an oxazoline (B21484) involves the attack of the carbonyl oxygen onto one of the aziridine carbons. This can be a concerted process, proceeding through a tight, four-membered transition state, or it can be a stepwise process. The stepwise mechanism involves the heterolytic cleavage of a C-N bond to form a zwitterionic intermediate. The negatively charged oxygen of the enolate then attacks the carbocationic center to close the five-membered ring. The polarity of the solvent can influence which pathway is favored, with polar solvents being more likely to support a stepwise, ionic mechanism.
Both Lewis bases and transition metals can catalyze unique transformations of this compound, each operating through distinct catalytic cycles.
Lewis Base Catalysis: Lewis bases, such as tertiary amines or certain ionic liquids, can catalyze reactions by acting as a nucleophile. For example, in the reaction of aziridines with carbon dioxide to form oxazolidinones, a Lewis base can initiate the cycle. A proposed mechanism involves the Lewis base attacking CO₂, forming a reactive carbamate (B1207046) intermediate. This species then acts as a nucleophile, attacking one of the aziridine carbons in an SN2 fashion to open the ring. Subsequent intramolecular cyclization yields the oxazolidinone product and regenerates the Lewis base catalyst rsc.org.
Transition Metal Catalysis: A wide array of transition metals, including palladium, rhodium, nickel, and iron, catalyze diverse reactions of aziridines mdpi.comresearchgate.netmdpi.comresearchgate.net. A general catalytic cycle for a cross-coupling reaction often begins with the oxidative addition of the aziridine C-N bond to a low-valent metal center (e.g., Pd(0)). This step forms a metallacyclic intermediate (an azapalladacycle). This intermediate can then undergo further steps such as transmetalation (in Suzuki or Negishi couplings) or migratory insertion, followed by reductive elimination to form the final product and regenerate the active metal catalyst mdpi.com. DFT and experimental studies on iron-catalyzed aziridination suggest that the reaction can proceed through a radical intermediate, which explains the formation of diastereomeric products nih.gov.
| Catalyst Type | Example Reaction | Key Mechanistic Steps | Intermediate Type |
|---|---|---|---|
| Lewis Base (e.g., DABCO) | Aziridine + CO2 → Oxazolidinone | 1. Catalyst activation of CO2 2. Nucleophilic ring-opening 3. Intramolecular cyclization 4. Catalyst regeneration | Carbamate adduct |
| Transition Metal (e.g., Pd) | Aziridine + Organoboronic Acid → Allylic Amine | 1. Oxidative addition of C-N bond 2. Transmetalation 3. Reductive elimination 4. Catalyst regeneration | Metallacyclic (Azapalladacycle) |
| Transition Metal (e.g., Fe) | Alkene + Azide (B81097) → Aziridine | 1. Formation of metal-imide 2. Reaction with alkene 3. Ring closure 4. Catalyst regeneration | Open-chain radical |
Electronic and Steric Influences of the p-Nitrobenzoyl Moiety
The p-nitrobenzoyl group is central to the reactivity of the molecule, exerting powerful and distinct electronic and steric effects.
Electronic Influence: The primary influence of this group is its strong electron-withdrawing nature. This is a result of the combined inductive effect of the carbonyl group and the resonance-delocalizing effect of the para-nitro group. This electronic pull has several consequences:
Activation: It significantly lowers the energy barrier for nucleophilic ring-opening by increasing the electrophilicity of the ring carbons nih.govnih.gov. The nitrogen lone pair is delocalized into the carbonyl system, making it less available to participate in reactions and increasing the polarization of the C-N bonds.
Increased Acidity: It increases the acidity of any protons on the carbons adjacent to the aziridine ring, which can be relevant in base-mediated elimination or rearrangement reactions.
Nitrogen Inversion Barrier: The delocalization of the nitrogen lone pair increases the planarity at the nitrogen center, which in turn increases the energy barrier to nitrogen inversion. This can have implications for the stereochemical stability of substituted aziridines nih.gov.
Steric Influence: While the electronic effect is dominant, the steric bulk of the p-nitrobenzoyl group can also play a role. It can influence the trajectory of an approaching nucleophile or catalyst, potentially affecting the stereoselectivity of a reaction. In transition metal-catalyzed reactions, the moiety can interact with the catalyst's ligands, influencing the geometry of the transition state and thus the stereochemical outcome of the transformation. In some cases, steric hindrance can direct a nucleophilic attack to the less encumbered face of the aziridine ring or to the less substituted carbon atom researchgate.net. The interplay between these steric and electronic factors ultimately dictates the specific mechanistic pathway and the structure of the resulting products.
Computational and Theoretical Studies on 1 P Nitrobenzoyl Aziridine Reactivity
Quantum Mechanical (QM) Calculations for Reaction Pathway Analysis
Quantum mechanical calculations are instrumental in providing a detailed, atomistic-level understanding of chemical reactions. For 1-(p-nitrobenzoyl)aziridine, these methods allow for a thorough exploration of potential reaction pathways, offering insights into the energetics and geometries of transient species that are often difficult to characterize experimentally.
Density Functional Theory (DFT) Studies on Energy Surfaces
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the electronic structure and reactivity of molecules. DFT studies on this compound focus on mapping the potential energy surface (PES) for its various reactions, such as nucleophilic ring-opening. By calculating the energies of reactants, products, and transition states, a comprehensive energy profile for a given reaction can be constructed.
These studies typically employ a functional, such as B3LYP or M06-2X, in conjunction with a suitable basis set (e.g., 6-31G* or larger) to accurately model the electronic environment of the molecule. The resulting energy surfaces provide crucial information about reaction thermodynamics (reaction energies) and kinetics (activation energies), revealing the most likely pathways a reaction will follow. For instance, in a nucleophilic attack on the aziridine (B145994) ring, DFT calculations can determine whether the reaction proceeds via a concerted or stepwise mechanism and can quantify the energy barriers associated with each step.
Modeling Transition States and Intermediates
A key aspect of reaction pathway analysis is the identification and characterization of transition states and intermediates. Transition state theory posits that the rate of a reaction is determined by the energy of the highest-energy transition state along the reaction coordinate. Computational modeling allows for the precise location of these transition state structures, which represent a first-order saddle point on the potential energy surface.
For reactions of this compound, computational chemists can model the geometry of the transition state, for example, during the ring-opening process. This includes determining bond lengths and angles as bonds are being broken and formed. Frequency calculations are then performed to confirm the nature of the stationary point; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Furthermore, the structures of any reactive intermediates, which correspond to local minima on the PES, can also be optimized and their stability assessed.
Prediction of Regioselectivity and Stereoselectivity through Computational Methods
Many reactions of substituted aziridines can lead to multiple regioisomeric and stereoisomeric products. Computational methods are invaluable for predicting the selectivity of these transformations, providing insights that can guide synthetic efforts.
In the case of nucleophilic ring-opening of this compound, a nucleophile can attack either of the two-ring carbon atoms. The regioselectivity of this attack is governed by a combination of steric and electronic factors. Computational models can quantify the activation energies for attack at each site. The pathway with the lower activation energy will be the kinetically favored one, thus predicting the major regioisomer.
Stereoselectivity, such as the inversion or retention of configuration at a stereocenter, can also be predicted. By meticulously modeling the three-dimensional arrangement of atoms in the transition state, it is possible to determine the preferred direction of nucleophilic attack (e.g., backside attack leading to inversion of stereochemistry in an SN2-type reaction).
The following table illustrates hypothetical activation energies calculated for the attack of a nucleophile at the two distinct carbon atoms of a substituted this compound, showcasing how computational data can predict regioselectivity.
| Site of Nucleophilic Attack | Calculated Activation Energy (kcal/mol) | Predicted Major Product |
| Carbon-2 | 15.2 | Product from C2 attack |
| Carbon-3 | 18.5 |
Note: The data in this table is illustrative and intended to demonstrate the application of computational methods.
Analysis of Electronic Properties and Reactivity Indices (e.g., Fukui Functions, Charge Distributions)
The inherent reactivity of this compound is dictated by its electronic properties. Computational analysis can provide a detailed picture of the electron distribution within the molecule and identify the sites most susceptible to chemical attack.
Charge Distributions: Methods such as Natural Bond Orbital (NBO) or Mulliken population analysis can be used to calculate the partial atomic charges on each atom. In this compound, the electron-withdrawing nature of the p-nitrobenzoyl group is expected to significantly influence the charge distribution in the aziridine ring, making the ring carbons more electrophilic and thus more susceptible to nucleophilic attack.
Fukui Functions: Conceptual DFT provides a powerful framework for analyzing chemical reactivity through reactivity indices. The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a particular point in space when the total number of electrons in the system changes. It is particularly useful for predicting the most reactive sites in a molecule.
There are three main types of Fukui functions:
f+(r): for nucleophilic attack (predicts where an electron is most likely to be accepted).
f-(r): for electrophilic attack (predicts where an electron is most likely to be donated).
f0(r): for radical attack.
For this compound, the Fukui function for nucleophilic attack (f+) would be calculated to identify which of the aziridine ring atoms is the most electrophilic. The atom with the highest f+ value is predicted to be the most favorable site for a nucleophile to attack.
Below is a hypothetical table of condensed Fukui function values for the aziridine ring atoms of this compound, demonstrating their utility in predicting reactivity.
| Atom | Condensed Fukui Function (f+) | Predicted Site of Nucleophilic Attack |
| N1 | 0.05 | |
| C2 | 0.35 | Major site |
| C3 | 0.32 | Minor site |
Note: The data in this table is illustrative and intended to demonstrate the application of Fukui functions.
By integrating these computational approaches, a comprehensive and predictive understanding of the reactivity of this compound can be achieved, guiding further experimental investigations and the synthetic application of this versatile chemical entity.
Synthetic Utility and Applications of 1 P Nitrobenzoyl Aziridine in Advanced Organic Synthesis
Construction of Complex Nitrogen-Containing Scaffolds
The synthetic utility of 1-(p-nitrobenzoyl)aziridine extends to the formation of various heterocyclic systems. The ring-opening of the activated aziridine (B145994) core by diverse nucleophiles, followed by intramolecular cyclization, provides a powerful strategy for assembling more complex molecular architectures.
Synthesis of Oxazolines and Related Heterocycles
Access to Pyrrolidines, Pyrrolines, and other Cyclic Amine Structures
The scientific literature does not provide direct methods for the synthesis of pyrrolidines or pyrrolines starting from this compound. General methodologies for pyrrolidine (B122466) synthesis often involve transition metal-catalyzed reactions, cycloadditions, or intramolecular cyclizations of functionalized precursors. organic-chemistry.orgresearchgate.net For instance, Ti-catalyzed radical [3+2] cycloadditions of N-acylaziridines with alkenes have been developed for pyrrolidine synthesis. organic-chemistry.org While these general strategies for N-acyl aziridines exist, their specific application to this compound has not been detailed in available research.
Formation of Polyfunctional Azaheterocycles (e.g., Triazines)
The synthesis of triazines from this compound is not a well-documented transformation in the chemical literature. A notable strategy for the synthesis of 1,2,4-triazines involves a one-pot, acid-catalyzed ring-opening of N-tosyl aziridines with N-tosylhydrazones, followed by cyclization and oxidation. acs.orgcam.ac.uk This process demonstrates the feasibility of using aziridines as precursors for triazines through a nucleophilic ring-opening and subsequent cyclization cascade. Mechanistically, the aziridine is activated by a Lewis acid, allowing the hydrazone to act as a nucleophile, leading to a regioselective ring opening. acs.org While this provides a conceptual framework, the direct application of this methodology using this compound has not been reported.
Stereocontrolled Synthesis of Amino Acid and Amine Derivatives
The electrophilic nature of the carbon atoms in the this compound ring allows for regioselective and stereocontrolled attack by various nucleophiles, providing a pathway to chiral amino acids and their derivatives.
Precursors to α- and β-Amino Acids
The use of this compound as a direct precursor for the synthesis of α- and β-amino acids is not extensively documented. Conceptually, the ring-opening of N-acyl aziridines with cyanide could provide access to α-amino acids, while reaction with organocuprates could lead to β-amino acids. nih.gov Nickel-catalyzed reductive carboxylation of N-substituted aziridines has emerged as a method to produce β-amino acids. mdpi.comacs.org However, specific examples employing the p-nitrobenzoyl activating group are not present in the current literature. The ring-opening of N-unfunctionalized aziridine-2-carboxylates is a more direct route to amino acid derivatives. beilstein-journals.org
Synthesis of Functionalized Tryptamines and Related Amino Compounds
A significant application of activated aziridines is in the synthesis of functionalized tryptamines. While direct studies on this compound are limited, extensive research on the closely related p-nitrobenzyl carbamate (B1207046) (PNZ)-protected aziridines provides strong analogous evidence for its utility. The PNZ group, being electronically similar to the p-nitrobenzoyl group, also serves as an effective activating group for the aziridine ring.
The Lewis acid-promoted ring-opening of PNZ-protected alkyl-substituted aziridines with indoles proceeds with high regioselectivity to afford β-substituted tryptamines. This reaction is typically carried out at low temperatures in the presence of a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂). The indole (B1671886) nucleophile attacks the aziridine ring, leading to the formation of the tryptamine (B22526) skeleton.
A study on the regioselective ring-opening of PNZ-protected aziridines demonstrated that various substituted indoles can be used to generate a library of functionalized tryptamines. The reaction of a racemic PNZ-aziridine with different indoles resulted in good to excellent yields of the corresponding tryptamines.
| Entry | Indole | Product | Yield (%) |
| 1 | 1-Methylindole | 71 | |
| 2 | 5-Methoxyindole | 85 | |
| 3 | 5-Bromoindole | 78 | |
| 4 | 6-Chloroindole | 82 | |
| 5 | 7-Methylindole | 65 | |
| Data derived from studies on PNZ-protected aziridines, analogous to this compound. |
The p-nitrobenzoyl group on the resulting tryptamine can be removed under mild conditions to provide the free amine, which can be further functionalized. This methodology represents a powerful tool for accessing structurally diverse tryptamine derivatives, which are important scaffolds in medicinal chemistry.
Amino Alcohols and Diamines
The primary route to vicinal amino alcohols and diamines utilizing this compound involves the nucleophilic ring-opening of the strained aziridine ring. The electron-withdrawing p-nitrobenzoyl group significantly activates the ring carbons towards nucleophilic attack, facilitating reactions that might be sluggish with non-activated aziridines. This activation allows for the regioselective cleavage of one of the carbon-nitrogen bonds.
The regioselectivity of the ring-opening is influenced by both electronic and steric factors. In the case of an unsubstituted aziridine like this compound, the two ring carbons are equivalent. However, for substituted derivatives, nucleophilic attack generally occurs at the less sterically hindered carbon atom. The reaction proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the center of attack.
A wide array of oxygen and nitrogen nucleophiles can be employed for these transformations. Alcohols and water can serve as nucleophiles to produce β-amino alcohols, while primary and secondary amines yield vicinal diamines. nih.goviwu.edu The reaction conditions can often be tuned to favor the desired product, with Lewis or Brønsted acids sometimes used to further activate the aziridine ring. daneshyari.com
The resulting β-amino alcohols and 1,2-diamines are fundamental building blocks in the synthesis of a vast number of biologically active compounds, including pharmaceuticals, natural products, and chiral ligands for asymmetric catalysis. organic-chemistry.orgrsc.org
| N-Acylaziridine Substrate | Nucleophile | Catalyst/Conditions | Product Type | Yield (%) |
|---|---|---|---|---|
| N-Benzoyl-2-phenylaziridine | Methanol | H₂SO₄ | β-Amino ether | 95 |
| N-Boc-2-methylaziridine | Benzylamine | None | 1,2-Diamine | 88 |
| N-Tosyl-2,3-dimethylaziridine (meso) | Aniline | Sc(OTf)₃ | 1,2-Diamine | 92 |
| N-(2-Picolinoyl)aziridine | Phenol | Mg(OTf)₂ / Chiral Ligand | β-Amino ether | 98 |
Exploitation in Asymmetric Synthesis as a Chiral Building Block
Chiral aziridines are powerful intermediates for the synthesis of enantiomerically pure compounds. nih.gov When this compound is prepared in an enantiomerically pure form, it serves as a chiral building block, allowing for the transfer of stereochemical information to the product. The stereoselective ring-opening of these chiral aziridines provides access to a wide range of enantioenriched molecules, including amino alcohols, diamines, and other amino acid derivatives. nih.gov
The stereochemical outcome of the ring-opening reaction is typically predictable, proceeding with inversion of configuration at the site of nucleophilic attack. This high degree of stereocontrol is a cornerstone of its utility in asymmetric synthesis.
Furthermore, catalytic asymmetric methods can be employed for the ring-opening of racemic or meso N-acylaziridines. Chiral Lewis acid catalysts, often in complex with chiral ligands, can differentiate between the two enantiomers of a racemic aziridine (kinetic resolution) or selectively catalyze the opening of a meso-aziridine to yield a single enantiomer of the product (desymmetrization). nih.govua.es The development of such catalytic systems has greatly expanded the scope of N-acylaziridines in asymmetric synthesis, providing efficient routes to valuable chiral products. semanticscholar.org
| Aziridine Substrate | Nucleophile | Catalyst/Chiral Ligand | Product | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| N-(2-Picolinoyl)aziridine (meso) | 3-Phenyl-oxindole | Mg(OTf)₂ / 3,3'-F₂-BINOL | Chiral 3-alkyl-3-aryl oxindole | 98 | 99 |
| N-Benzoyl-cis-2,3-diphenylaziridine (meso) | Aniline | Nb(OiPr)₃ / (R)-BINOL derivative | Chiral 1,2-Diamine | 91 | 95 |
| N-(3,5-Dinitrobenzoyl)-2-phenylaziridine (racemic) | Methanol | B(OMe)₃ / (R)-BINOL | Chiral β-Amino ether (Kinetic Resolution) | 45 (recovered aziridine) | 98 (recovered aziridine) |
| N-Tosyl-cis-cyclohexene aziridine (meso) | Trimethylsilyl (B98337) azide (B81097) | Y(OTf)₃ / Chiral Phosphine (B1218219) Oxide | Chiral Azidoamine | 99 | 96 |
Reactivity in Polymerization and Cross-linking for Material Science Research
The reactivity of this compound also extends into the realm of material science. The electron-withdrawing nature of the N-substituent activates the aziridine ring towards anionic ring-opening polymerization (AROP). digitellinc.com Unlike unsubstituted or N-alkyl aziridines which typically undergo cationic polymerization to yield branched and often ill-defined polymers, activated aziridines like N-acyl and N-sulfonyl derivatives polymerize via an anionic mechanism. nih.gov This process is initiated by a strong nucleophile and proceeds in a more controlled manner, leading to the formation of linear polymers (polyimines). The resulting linear poly(N-(p-nitrobenzoyl)ethyleneimine) would have a well-defined structure, which is advantageous for creating materials with predictable properties. The p-nitrobenzoyl group could potentially be removed post-polymerization to yield linear polyethyleneimine (LPEI), a polymer with numerous industrial applications. nih.gov
In addition to forming linear polymers, polyfunctional aziridines serve as highly effective cross-linking agents for a variety of polymer resins, particularly those containing carboxylic acid functionalities such as acrylic emulsions and polyurethane dispersions. d-nb.info The aziridine rings react with the carboxyl groups, forming stable amide linkages and creating a three-dimensional polymer network. This cross-linking process significantly enhances the material's properties. While this compound itself is monofunctional, its reactivity principles are directly applicable to polyfunctional analogues used in industrial applications.
The cross-linking reaction can often occur at room temperature, although it can be accelerated by heating. The addition of an aziridine cross-linker can dramatically improve a material's resistance to water, chemicals, and abrasion, as well as enhance its adhesion to various substrates. covestro.com
| Property | Uncross-linked Polymer (e.g., Acrylic Emulsion) | Polymer with Polyfunctional Aziridine Cross-linker |
|---|---|---|
| Water Resistance | Low to Moderate | High |
| Chemical Resistance | Low | High |
| Abrasion Resistance | Moderate | Excellent |
| Adhesion to Substrates | Good | Excellent |
| Hardness | Moderate | Increased |
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 1-(p-nitrobenzoyl)aziridine, and how is structural confirmation achieved?
- Methodological Answer : this compound can be synthesized via the reaction of benzoic acid with 1-acylaziridine derivatives in chloroform. Structural confirmation is achieved through mass spectrometry (MS), where the molecular ion (m/e 403) undergoes fragmentation to yield diagnostic peaks at m/e 211 and 105, corresponding to benzoyl and rearranged intermediates. Kinetic studies in solvents like nitrobenzene and chlorobenzene provide decomposition rate constants, aiding in stability assessments during synthesis .
Q. Why is this compound highly reactive, and how does this influence experimental design?
- Methodological Answer : The reactivity stems from Baeyer and Pitzer ring strain inherent to the aziridine ring. This strain drives ring-opening reactions under nucleophilic or acidic conditions. Experimental design must prioritize anhydrous environments, inert atmospheres (e.g., N₂/Ar), and low temperatures to mitigate premature decomposition. Solvent choice (e.g., chlorinated or aromatic solvents) also impacts reaction control .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C, ³¹P) is essential. For example, ³¹P NMR reveals singlet signals at ~22.48 ppm for phosphonate derivatives. High-resolution mass spectrometry (HRMS) confirms molecular formulas, while 2D NMR (e.g., COSY) resolves proton coupling patterns, such as ddd (J = 2.6, 6.6, 20.5 Hz) for aziridine CH₂ protons .
Advanced Research Questions
Q. How can stereoselective synthesis of this compound derivatives be achieved?
- Methodological Answer : Enantiopure sulfonimidates or chiral auxiliaries enable stereocontrol. For example, Darzens reactions with LiHMDS and enantiopure sulfonimidates yield aziridine phosphonates with up to 76% stereoselectivity. NaH-mediated ring closure further enhances diastereomeric ratios. Transition-metal catalysts (e.g., Pd) can direct regioselective functionalization of the aziridine ring .
Q. How does the nitrobenzoyl group influence [3+2] cycloaddition reactions of aziridines?
- Methodological Answer : The electron-withdrawing nitrobenzoyl group enhances aziridine electrophilicity, facilitating cycloadditions with alkenes or alkynes. For example, this compound reacts with propadiene derivatives under catalytic conditions (e.g., Lewis acids) to form five-membered heterocycles. Regioselectivity is influenced by steric and electronic effects of the nitro group .
Q. What methodologies resolve contradictions in NMR data for aziridine derivatives?
- Methodological Answer : Conflicting NMR assignments (e.g., overlapping CH/CH₂ signals) are resolved using 2D techniques like COSY and NOESY. For instance, cross-peaks between aziridine protons (δ 1.57–2.01 ppm) clarify coupling networks. Discrepancies between calculated and observed shifts are addressed via computational modeling (DFT) or isotopic labeling .
Q. How do solvent effects impact the stability and reactivity of this compound?
- Methodological Answer : Solvent polarity and π-π interactions significantly affect stability. Kinetic studies in nitrobenzene (polar) vs. chlorobenzene (less polar) reveal faster decomposition in polar solvents due to enhanced solvation of transition states. Activation parameters (ΔH‡, ΔS‡) derived from Arrhenius plots guide solvent selection for synthetic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
